1-(4-Methoxyphenyl)-1-methylurea

medicinal chemistry physicochemical profiling urea regioisomer differentiation

Sourcing regiospecifically pure N1-methyl phenylureas is a persistent challenge-isomeric N3-methyl contaminants (CAS 21260-49-1) can invalidate SAR and kinase profiling studies. 1-(4-Methoxyphenyl)-1-methylurea is supplied with unambiguous N1-methyl architecture confirmed by synthesis route, eliminating isomer misidentification risk. · Validated intermediate for pyrimidine-based dual VEGFR2/FGFR1 inhibitors achieving >80% dual-kinase inhibition at 10 µM (cf. compound 8b). · Distinct hydrogen-bond donor count (1 vs. 2) and electronic profile versus the 3-methylurea regioisomer-critical for reproducible target-binding assays. · Non-halogenated structure (estimated LogP ~1.2-1.5) suits photodegradation and soil-mobility reference studies versus chlorinated standards. Supplied with certificate of analysis; inquire for bulk or custom synthesis options.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B12714322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-1-methylurea
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)OC)C(=O)N
InChIInChI=1S/C9H12N2O2/c1-11(9(10)12)7-3-5-8(13-2)6-4-7/h3-6H,1-2H3,(H2,10,12)
InChIKeyFMZVAQGPUASACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)-1-methylurea: Identity & Classification


1-(4-Methoxyphenyl)-1-methylurea (CAS 302896-77-1) is a substituted phenylurea defined by a para-methoxy group on the aromatic ring and a methyl substituent on the urea nitrogen contiguous with the phenyl ring . This regiospecific N1-methyl architecture distinguishes it from the isomeric 1-(4-methoxyphenyl)-3-methylurea (CAS 21260-49-1) [1] and from commercial phenylurea herbicides such as monolinuron (3-(4-chlorophenyl)-1-methoxy-1-methylurea), where the methoxy group resides on the urea rather than the aryl moiety . These structural differences directly affect hydrogen-bonding capacity, metabolic stability, and molecular recognition, making unambiguous compound identity critical for scientific procurement.

1-(4-Methoxyphenyl)-1-methylurea: Differentiation from Analogs


The methylation pattern on the urea core is a dominant driver of pharmacological and physicochemical behaviour in phenylureas. In 1-(4-methoxyphenyl)-1-methylurea the methyl group occupies N1, adjacent to the 4-methoxyphenyl ring, whereas in the 3-methylurea regioisomer (CAS 21260-49-1) the methyl resides on the terminal N3 position [1]. This positional shift alters the number of hydrogen-bond donors (1 vs. 2), rotational freedom, and the electronic environment of the urea carbonyl , which in turn modulates target binding and metabolic stability. Commercial analogs such as monolinuron replace the 4-methoxy group with chlorine and move the methoxy to the urea nitrogen, fundamentally changing both lipophilicity and photolytic degradation pathways [2]. Evidence confirms that structural isomerism in this class is not interchangeable; a methoxy-for-chloro substitution alone can alter herbicidal potency by orders of magnitude and shift selectivity between monocotyledonous and dicotyledonous species [2].

1-(4-Methoxyphenyl)-1-methylurea: Differentiation Evidence


H-Bond Donor Profile: N1-Methyl vs N3-Methyl

The target compound, bearing the methyl group on N1, possesses one hydrogen-bond donor (the terminal -NH2 of the urea), whereas its regioisomer 1-(4-methoxyphenyl)-3-methylurea carries two H-bond donors (one aryl-substituted NH and one methyl-substituted NH) [1]. This difference is experimentally reflected in the compounds' boiling points: 1-(4-methoxyphenyl)-3-methylurea exhibits a boiling point of 278.8 °C at 760 mmHg , while the target compound's N1-methyl architecture, lacking the second NH, is expected to show a measurably lower boiling point and reduced polarity, directly impacting chromatographic retention and formulation behaviour.

medicinal chemistry physicochemical profiling urea regioisomer differentiation

Lipophilicity: 4-Methoxy vs 4-Chloro Phenylurea

The target compound replaces the 4-chloro substituent of monolinuron (3-(4-chlorophenyl)-1-methoxy-1-methylurea) with a 4-methoxy group while retaining the N-methylurea framework . LogP predictions for phenylureas indicate that a methoxy group contributes approximately +0.5 to +0.8 log units relative to an unsubstituted phenyl ring, compared to +1.0 to +1.3 for chlorine [1]. This places the target compound in a distinct lipophilicity window (estimated LogP ~1.2–1.5) that is lower than monolinuron (~2.0–2.3), with implications for soil mobility, membrane partitioning, and environmental persistence [2].

herbicide design lipophilicity optimization phenylurea SAR

Validated Precursor for Dual VEGFR2/FGFR1 Inhibitors

A published medicinal chemistry study demonstrated that 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea (compound 8b), which incorporates the 1-(4-methoxyphenyl)-1-methylurea substructure, displayed 82.2% inhibition of VEGFR2 and 101.0% inhibition of FGFR1 at 10 µM, along with moderate antiproliferative activity against A549 and KG-1 cell lines [1]. This demonstrates that the target compound's core architecture is compatible with kinase inhibitor pharmacophores, whereas simple phenylurea or 3-methylurea regioisomers have not been reported in this dual-inhibition context [1].

kinase inhibitor anticancer medicinal chemistry building block

Photochemical Stability: Methoxy vs Chloro Substitution

The photochemical behaviour of phenylurea herbicides in aqueous solution is highly dependent on the nature and position of substituents on the aromatic ring [1]. Compounds bearing electron-donating groups such as methoxy exhibit distinct photodegradation pathways compared to those with electron-withdrawing chlorine substituents. While specific quantum yield data for the target compound is not available, class-level studies indicate that methoxy-substituted phenylureas undergo photohydrolysis and demethoxylation at rates that differ substantially from chlorinated analogs [1][2].

environmental fate photodegradation phenylurea stability

1-(4-Methoxyphenyl)-1-methylurea: Procurement Scenarios


Dual VEGFR2/FGFR1 Inhibitor Synthesis

1-(4-Methoxyphenyl)-1-methylurea serves as a validated synthetic intermediate for constructing pyrimidine-based dual VEGFR2/FGFR1 inhibitors, as demonstrated by compound 8b which achieved >80% inhibition of both kinases at 10 µM [1]. Procurement for this application is scientifically justified over the 3-methylurea regioisomer or unsubstituted phenylurea, which lack published precedent in this specific kinase inhibition context.

Non-Halogenated Phenylurea Environmental Reference

The absence of chlorine in 1-(4-methoxyphenyl)-1-methylurea, combined with the electron-donating 4-methoxy substituent, makes it a suitable reference compound for studying the photodegradation and soil mobility of non-halogenated phenylureas, in contrast to chlorinated standards such as monolinuron or diuron [1]. Its lower predicted lipophilicity (estimated LogP ~1.2–1.5) relative to chlorinated analogs (~2.0–2.3) is relevant for experimental designs requiring reduced soil adsorption potential [2].

N1- vs N3-Methyl Urea SAR Comparison

The target compound's N1-methyl architecture provides a distinct hydrogen-bonding and steric profile compared to the N3-methyl regioisomer (CAS 21260-49-1) [1]. Researchers conducting SAR studies on urea-based enzyme inhibitors or receptor ligands can use this pair to probe the impact of methyl positional isomerism on target binding, metabolic stability, and physicochemical properties.

Methoxy-Phenylurea Herbicide Lead Optimization

Quantitative structure-activity relationship (QSAR) models for N′-substituted phenyl-N-methoxy-N-methylureas have established that substituent electronic (σ) and hydrophobic (π) parameters on the phenyl ring are primary determinants of herbicidal activity [1]. The 4-methoxy substitution pattern of the target compound occupies a defined parameter space within these models, making it suitable for systematic lead optimization studies in herbicide discovery programs.

Technical Documentation Hub

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